![molecular formula C7H4ClN3O2 B1429460 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-91-0](/img/structure/B1429460.png)
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción general
Descripción
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is an organic compound with the molecular formula C7H4ClN3O2 . It is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .
Synthesis Analysis
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is typically achieved through chemical synthesis methods . A typical method involves reacting 5-chloropyrazole with [1,5-a]pyrimidine-3-carboxylic acid ethyl ester under appropriate reaction conditions . In another study, the received substituted 5-chloro-pyrazolo [1,5- a ]pyrimidines were transferred into the final structures by utilizing the Buchwald–Hartwig reaction conditions with corresponding benzimidazoles .Molecular Structure Analysis
The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring . The molecular weight is 197.58 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid include a molecular weight of 197.58 . The compound has a XLogP3 value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Modification
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are explored extensively in synthetic chemistry. A study by Drev et al. (2014) discusses the regioselective synthesis of various substituted derivatives, which highlights the chemical flexibility and potential for creating diverse compounds (Drev et al., 2014). Another study by Reddy et al. (2005) outlines a general synthetic approach to pyrazolo[4,3-d]pyrimidines, demonstrating the compound's utility in the creation of complex chemical structures (Reddy et al., 2005).
Anticancer and Enzymatic Inhibition
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a significant area of study. Arias-Gómez et al. (2021) provide an overview of the synthesis, functionalization, and anticancer properties of these compounds, suggesting their potential in drug design (Arias-Gómez et al., 2021).
Antimicrobial Activity
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives is another area of interest. Abdallah and Elgemeie (2022) explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, indicating their potential in addressing bacterial and fungal infections (Abdallah & Elgemeie, 2022).
Material Science and Photophysical Properties
These compounds have also attracted interest in material science due to their significant photophysical properties. Moustafa et al. (2022) discuss the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their importance in material science, particularly for their photophysical attributes (Moustafa et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(10-5)4(3-9-11)7(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKKKTWKGAXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856494 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
1315364-91-0 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



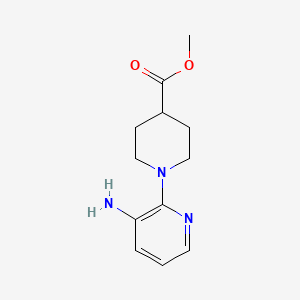
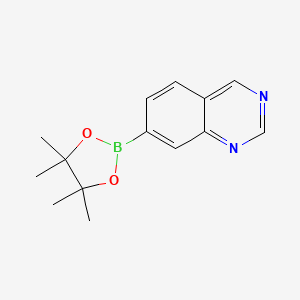


![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
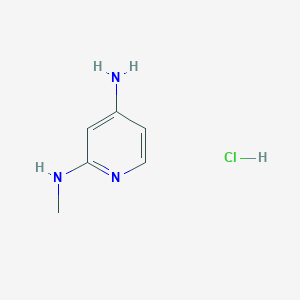


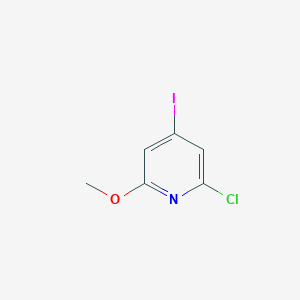
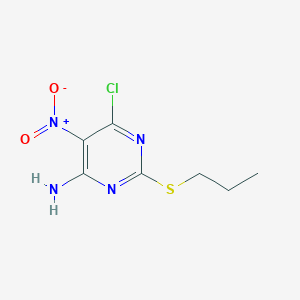
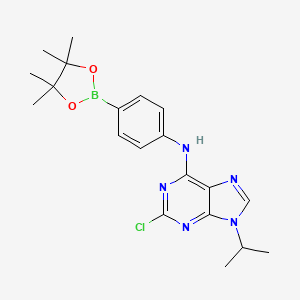
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)
